2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[1-(2-methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13(2)10-19-11-15(12-19)20-17(21)9-8-16(18-20)14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYZIZAVLFBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
A common approach involves reacting 1,4-diketones with hydrazine derivatives to form the pyridazinone ring. For example:
- Ethyl 3-oxohex-4-enoate is treated with phenylhydrazine in acetic acid to yield 6-phenyl-2,3-dihydropyridazin-3-one .
- Hydrolysis of 3,6-dichloropyridazine with substituted phenylpiperazines under acidic conditions (e.g., glacial acetic acid) generates the dihydropyridazinone core.
Optimization Note:
- Reaction temperatures >100°C improve cyclization efficiency.
- Substituents at position 6 (e.g., phenyl) are introduced via nucleophilic aromatic substitution (NAS) using Pd-catalyzed cross-coupling.
Functionalization at Position 2: Azetidine Ring Installation
The azetidine moiety is introduced through Buchwald-Hartwig coupling or nucleophilic substitution .
Buchwald-Hartwig Amination
- 6-Phenyl-2,3-dihydropyridazin-3-one is brominated at position 2 using N-bromosuccinimide (NBS) to form 2-bromo-6-phenyl-2,3-dihydropyridazin-3-one .
- Palladium-catalyzed coupling with 1-(2-methylpropyl)azetidin-3-amine (synthesized separately) yields the target compound.
Reaction Conditions:
Nucleophilic Substitution with Azetidine Derivatives
- 2-Chloro-6-phenyl-2,3-dihydropyridazin-3-one is reacted with 1-(2-methylpropyl)azetidin-3-ol under Mitsunobu conditions (DIAD, PPh₃).
- Alternatively, azetidine is pre-functionalized with the 2-methylpropyl group via reductive amination of azetidin-3-one with isobutylaldehyde.
Key Analytical Data:
- ¹H-NMR (400 MHz, CDCl₃): δ 7.65–7.45 (m, 5H, Ph), 4.32 (t, J=7.6 Hz, 1H, azetidine CH), 3.15 (d, J=12.4 Hz, 2H, NCH₂), 2.85–2.70 (m, 2H, dihydropyridazinone CH₂).
Introduction of the 2-Methylpropyl Group
The 2-methylpropyl (isobutyl) group is appended to the azetidine nitrogen via alkylation or reductive amination .
Alkylation of Azetidine
- Azetidin-3-amine is treated with isobutyl bromide in the presence of K₂CO₃ in DMF.
- Reaction progress is monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
Yield: 82% (after column chromatography).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Requires Pd catalysts | 58–72 |
| Mitsunobu | Mild conditions | Costly reagents (DIAD) | 65–78 |
| Reductive Amination | Single-step | Requires high-pressure H₂ | 70–85 |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects involves interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine moiety may also play a role in modulating biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on the evidence provided:
Structural Analog: BG14800
Compound Name : 2-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one
Molecular Formula : C₂₁H₂₁N₃O₄S
Molecular Weight : 411.47 g/mol
Key Differences :
- Substituent on Azetidine : BG14800 contains a 4-methoxy-3-methylbenzenesulfonyl group at the azetidine nitrogen, whereas the target compound has a 2-methylpropyl (isobutyl) group.
- Molecular Weight : The target compound is lighter (283.37 vs. 411.47 g/mol), suggesting better membrane permeability .
Functional Analog: BG14799
Compound Name : 5-{[(4-Chlorophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular Formula : C₁₈H₂₁ClN₄OS
Molecular Weight : 376.90 g/mol
Key Differences :
- Substituents : Both compounds share a 2-methylpropyl group, but BG14799 includes a chlorophenyl-thioether moiety, which may confer distinct biological activity .
Structural Analysis Tools
Software like WinGX and ORTEP () enables crystallographic analysis of similar compounds. For instance, the azetidine ring’s geometry and dihedral angles in the target compound could be compared to BG14800 to predict conformational stability .
Biological Activity
The compound 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Azetidine Ring : A four-membered ring containing nitrogen.
- Dihydropyridazinone : A bicyclic structure that contributes to its pharmacological properties.
- Phenyl Group : A phenyl moiety that enhances lipophilicity and biological activity.
Molecular Formula
The molecular formula for this compound is .
Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antibiotic Development : Due to its antimicrobial properties.
- Anti-inflammatory Drugs : For conditions such as arthritis or other inflammatory disorders.
- Neurological Disorders : Investigated for its role in protecting neurons from damage.
Case Studies
- Antimicrobial Testing :
- Inflammation Model :
- Neuroprotection Study :
Data Tables
| Biological Activity | Test Organism/Model | MIC (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | Inhibition of growth |
| Anti-inflammatory | Murine model | N/A | Reduced swelling |
| Neuroprotection | Neuronal cell lines | N/A | Reduced oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
